molecular formula C10H11N3 B1276786 4-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 40545-63-9

4-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B1276786
CAS RN: 40545-63-9
M. Wt: 173.21 g/mol
InChI Key: VNDBRCBZFIAMRE-UHFFFAOYSA-N
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Description

The compound "4-(4-methylphenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential as therapeutic agents, particularly as receptor antagonists in various biological pathways .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the manipulation of substituents on the pyrazole ring to achieve desired biological activities. For instance, the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists has been reported, where the nature of the pyrazole substituents, including the presence of a basic amine, was crucial for activity . Similarly, Schiff base ligands derived from pyrazolone compounds have been synthesized through condensation reactions with various aromatic amines . These methods highlight the synthetic versatility of pyrazole derivatives and the importance of substituents for their biological function.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can significantly influence their biological activity. Crystallographic studies have revealed that these compounds can exist in different tautomeric forms, such as the amine-one form, which is stabilized by strong hydrogen bonding . The geometry of these molecules, as determined by single crystal X-ray diffraction, can provide insights into their potential interactions with biological targets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry. For example, reactions with amines and phenols can lead to the formation of substituted pyrazolones or cyclization to azolylidene pyrazolones . Schiff bases derived from pyrazolones can also form complexes with metals like copper, resulting in mononuclear octahedral complexes with potential applications in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, thermal stability, and electronic structure, are crucial for their practical applications. Spectroscopic methods like NMR, IR, and UV/Vis, along with thermal analysis, can characterize these properties . Additionally, computational methods such as density functional theory (DFT) calculations can predict the molecular electrostatic potential and vibrational modes, providing a deeper understanding of the compound's reactivity and interactions .

Scientific Research Applications

Nonlinear Optical Properties

The compound 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a derivative of the target compound, was synthesized and structurally characterized. It showed significant nonlinear optical properties, indicated by the small energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), suggesting its potential application in optical devices due to the intramolecular charge transfer responsible for these properties (Tamer et al., 2016).

Reactivity in Synthesis

In the context of reductive cyclization, pyrazole derivatives' reactivity was studied. It was observed that intramolecular hydrogen bonds within these compounds contribute to their low reactivity, impacting the synthesis of substituted 1H-pyrazolo[3,4-b]quinoxalines. The study provides insight into optimizing conditions for their synthesis, which is crucial for the development of complex molecular structures (Szlachcic et al., 2020).

Chemosensor for Metal Ions

A novel diarylethene with a 3-(4-methylphenyl)-1H-pyrazol-5-amine moiety was synthesized, showcasing its capability as a chemosensor. It exhibited excellent fluorescence sensing ability for Al3+ and Zn2+ ions with a very low detection limit, highlighting its potential for detecting these metal ions in various applications, including environmental monitoring and medical diagnostics (Gao et al., 2018).

Corrosion Inhibition

Pyrazole compounds have demonstrated their effectiveness as corrosion inhibitors. A study involving N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine showed it to be an efficient inhibitor for the corrosion of pure iron in acidic media. This property is vital for industries where metal preservation is crucial, such as in the construction and automotive sectors (Chetouani et al., 2005).

Safety And Hazards

The safety and hazards associated with “4-(4-methylphenyl)-1H-pyrazol-5-amine” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “4-(4-methylphenyl)-1H-pyrazol-5-amine” would likely involve further exploration of its synthesis, properties, and potential applications. Pyrazole compounds are of interest in the development of new pharmaceuticals and other biologically active compounds .

properties

IUPAC Name

4-(4-methylphenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-2-4-8(5-3-7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDBRCBZFIAMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406128
Record name 4-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylphenyl)-1H-pyrazol-5-amine

CAS RN

40545-63-9
Record name 4-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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